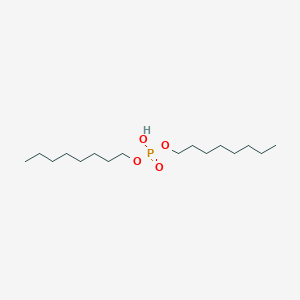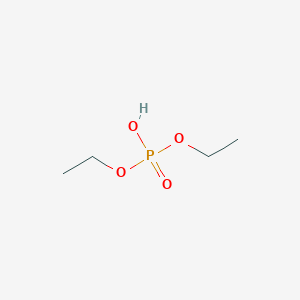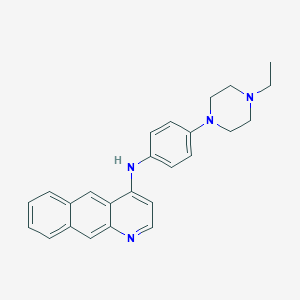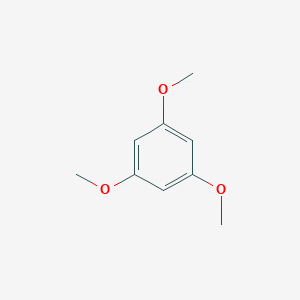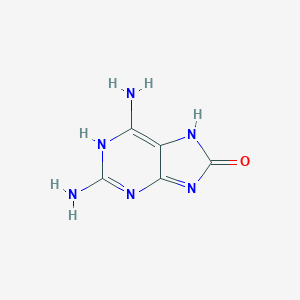
2,6-diamino-1,7-dihydropurin-8-one
概要
説明
準備方法
INT-747の合成には、ケノデオキシコール酸の化学修飾が含まれます。 . 反応条件は通常、目的の生成物を得るために、制御された温度下で強塩基と有機溶媒を使用することを伴います。 INT-747の工業的製造方法は、結晶化やクロマトグラフィーなどの複数の精製工程を含むことが多く、高収率と高純度を確保するように設計されています .
化学反応の分析
INT-747は、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、INT-747の酸化はカルボン酸の生成につながる可能性がある一方、還元はアルコールを生成する可能性があります .
科学研究への応用
INT-747は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。 化学では、さまざまな条件下での胆汁酸誘導体の挙動を研究するためのモデル化合物として使用されます . 生物学および医学では、INT-747は、肝疾患、代謝性疾患、および炎症性疾患の治療における治療の可能性について広く研究されています . 前臨床および臨床研究において、インスリン感受性を改善し、肝線維化を軽減する有望な結果が示されています . 産業では、INT-747は、ファルネソイドX受容体を標的とする新規薬剤の開発に使用されています .
科学的研究の応用
INT-747 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of bile acid derivatives under various conditions . In biology and medicine, INT-747 is extensively studied for its therapeutic potential in treating liver diseases, metabolic disorders, and inflammatory conditions . It has shown promise in improving insulin sensitivity and reducing liver fibrosis in preclinical and clinical studies . In industry, INT-747 is used in the development of new drugs targeting the farnesoid-X receptor .
作用機序
INT-747の作用機序は、ファルネソイドX受容体への結合と活性化に関係しています。 この活性化は、コレステロールからの胆汁酸のde novo合成の抑制と、肝細胞からの胆汁酸の輸送の増加につながり、胆汁酸への肝臓の曝露を減少させます . さらに、INT-747によるファルネソイドX受容体の活性化は、インスリン感受性を促進し、循環中のトリグリセリドを減らし、肝臓の糖新生とグリコーゲン分解を減少させます . これらの効果は、肝疾患および代謝性疾患の治療におけるINT-747の治療効果に貢献しています .
類似化合物との比較
INT-747は、ケノデオキシコール酸やウルソデオキシコール酸などの他の胆汁酸誘導体に類似しています。 INT-747は、ファルネソイドX受容体に対する高い効力と選択性においてユニークです . 天然の胆汁酸であるケノデオキシコール酸とは異なり、INT-747は、薬理学的特性が向上した半合成誘導体です . 別の胆汁酸誘導体であるウルソデオキシコール酸は、原発性胆汁性胆管炎の治療に一般的に使用されますが、INT-747は、ウルソデオキシコール酸に十分な反応を示さない患者において、より優れた効果を示しています . 他の類似化合物には、INT-747と構造的に類似しているが、薬理学的プロファイルが異なる、6-エチル-ケノデオキシコール酸と6-アルファ-エチル-ケノデオキシコール酸などがあります .
特性
IUPAC Name |
2,6-diamino-1,7-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






